molecular formula C3H6O B14622152 (Z)-1-Propenol CAS No. 57642-96-3

(Z)-1-Propenol

Cat. No.: B14622152
CAS No.: 57642-96-3
M. Wt: 58.08 g/mol
InChI Key: DOKHEARVIDLSFF-IHWYPQMZSA-N
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Description

(Z)-1-Propenol:

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method for synthesizing (Z)-1-Propenol involves the hydroboration-oxidation of propyne. The reaction proceeds through the addition of borane (BH₃) to the triple bond, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).

    Reduction of Propenal: Another method involves the selective reduction of propenal (acrolein) using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving the selective hydrogenation of propenal or the hydroboration-oxidation of propyne on a larger scale. These methods are optimized for high yield and purity.

Chemical Reactions Analysis

Keto–Enol Tautomerism with Propanal

(Z)-1-propenol participates in tautomeric equilibrium with propanal (C₂H₅CHO) under nonequilibrium conditions, such as cosmic-ray irradiation in interstellar ice analogs. This reaction proceeds via hydrogen shift mechanisms:

Propanal Z 1 propenol\text{Propanal}\rightleftharpoons \text{ Z 1 propenol}

  • Branching Ratios : Propanal dominates over this compound with a ratio of 4.23 ± 0.96, attributed to the thermodynamic stability of the aldehyde form .

  • Formation Pathway :

    • Irradiation of CO–C₂H₆ ices generates ethyl (C₂H₅) and formyl (HCO) radicals.

    • Radical recombination forms propanal, which isomerizes to this compound via electron-induced hydrogen shifts .

PropertyPropanalThis compound
Ionization Energy (eV)9.968.70
Sublimation Temp (K)113–164146–185
IR Absorption (cm⁻¹)1,7151,340

Acid-Catalyzed Hydration

This compound undergoes hydration in acidic media, forming propanal via a carbocation intermediate. The mechanism involves:

  • Protonation of the double bond to form a carbocation.

  • Nucleophilic attack by water.

  • Deprotonation to yield propanal .

 Z 1 propenolH3O+CH3CH+CH2OHH2OCH3CH OH CH3H+Propanal\text{ Z 1 propenol}\xrightarrow{\text{H}_3\text{O}^+}\text{CH}_3\text{CH}^+\text{CH}_2\text{OH}\xrightarrow{\text{H}_2\text{O}}\text{CH}_3\text{CH OH CH}_3\xrightarrow{-\text{H}^+}\text{Propanal}

  • Regioselectivity : The reaction favors the more stable secondary carbocation (2° > 1°).

  • Catalyst : Sulfuric acid is preferred due to the weak nucleophilicity of HSO₄⁻ .

Hydroxyl Radical (OH- ) Abstraction

This compound reacts with OH- radicals in atmospheric and combustion environments, primarily via hydrogen abstraction:

 Z 1 propenol+OH H2O+CH3CH CHO \text{ Z 1 propenol}+\text{OH }\rightarrow \text{H}_2\text{O}+\text{CH}_3\text{CH CHO }

  • Kinetics :

    • Rate constants range from 1.2×10111.2\times 10^{-11}
      to 2.37×10112.37\times 10^{-11}
      cm³ molecule⁻¹ s⁻¹ .

    • Dominant pathways involve abstraction from α- and β-carbon positions relative to the hydroxyl group .

PathwayΔG‡ (kcal/mol)Dominance
α-C Abstraction5.79Primary (70%)
β-C Abstraction6.25Secondary (30%)

Peroxy Radical Formation

The resulting alkyl radicals react with O₂ to form peroxy radicals, critical in atmospheric oxidation chains :

CH3CH CHO +O2CH3CH CHOO \text{CH}_3\text{CH CHO }+\text{O}_2\rightarrow \text{CH}_3\text{CH CHOO }

Esterification and Nucleophilic Additions

This compound participates in esterification and nucleophilic addition reactions due to its hydroxyl and π-electron systems:

  • Esterification :

 Z 1 propenol+RCOOHH+RCOOCH2CH CH2+H2O\text{ Z 1 propenol}+\text{RCOOH}\xrightarrow{\text{H}^+}\text{RCOOCH}_2\text{CH CH}_2+\text{H}_2\text{O}

  • Nucleophilic Addition : Electrophiles (e.g., aldehydes) add across the double bond:

 Z 1 propenol+RCHORCH OH CH2CH O\text{ Z 1 propenol}+\text{RCHO}\rightarrow \text{RCH OH CH}_2\text{CH O}

Thermal and Photochemical Stability

  • Thermal Decomposition : Above 185 K, this compound sublimates without isomerization, indicating kinetic stability in interstellar ices .

  • Photochemical Reactivity : UV irradiation induces isomerization to (E)-1-propenol or fragmentation into smaller radicals .

Scientific Research Applications

Chemistry: (Z)-1-Propenol is used as an intermediate in organic synthesis, particularly in the preparation of various alcohols, aldehydes, and acids. It serves as a building block for more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the biosynthesis of biologically active compounds.

Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and plasticizers. Its reactivity makes it valuable in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of (Z)-1-Propenol involves its interaction with various molecular targets, primarily through its hydroxyl group. This group can form hydrogen bonds and participate in nucleophilic substitution and addition reactions. The compound’s reactivity is influenced by the Z-configuration of the double bond, which affects its steric and electronic properties.

Comparison with Similar Compounds

    Allyl Alcohol: An isomer of (Z)-1-Propenol with the hydroxyl group attached to a different carbon atom.

    Propenal (Acrolein): The aldehyde form of this compound, differing by the presence of an aldehyde group instead of a hydroxyl group.

    Propanol: The fully reduced form of this compound, lacking the double bond.

Uniqueness: this compound is unique due to its Z-configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers and related compounds

Properties

CAS No.

57642-96-3

Molecular Formula

C3H6O

Molecular Weight

58.08 g/mol

IUPAC Name

(Z)-prop-1-en-1-ol

InChI

InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3/b3-2-

InChI Key

DOKHEARVIDLSFF-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\O

Canonical SMILES

CC=CO

Origin of Product

United States

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